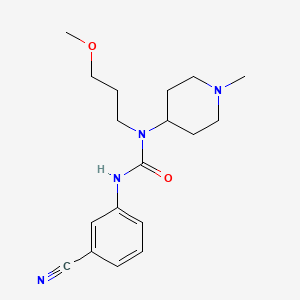![molecular formula C19H25ClN2O3 B5359543 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B5359543.png)
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as ABT-288 and belongs to the class of drugs called neuroleptics.
作用機序
ABT-288 acts as a partial agonist at the dopamine D2 and D3 receptors, which means that it activates these receptors but to a lesser extent than full agonists. This results in a decrease in dopamine activity in certain areas of the brain, which may be beneficial in the treatment of certain psychiatric disorders. ABT-288 also affects the glutamate system by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
ABT-288 has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to decrease dopamine release in the nucleus accumbens, which is a region of the brain involved in reward and motivation. Physiologically, ABT-288 has been shown to decrease locomotor activity in rats, which is indicative of a decrease in motor function.
実験室実験の利点と制限
One advantage of using ABT-288 in lab experiments is its high affinity for the dopamine D2 and D3 receptors, which allows for the selective targeting of these receptors. However, a limitation of using ABT-288 is its partial agonist activity, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of ABT-288. One area of research is the potential use of ABT-288 in the treatment of psychiatric disorders such as schizophrenia and depression. Another area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of receptors. Additionally, the effects of ABT-288 on the glutamate system warrant further investigation.
合成法
The synthesis of ABT-288 involves several steps. The first step is the preparation of 4-(4-chlorophenyl)morpholine, which is achieved by reacting 4-chloroaniline with morpholine in the presence of a catalyst. The second step involves the reaction of 4-(4-chlorophenyl)morpholine with cyclopentanone in the presence of a base to form 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone. The final step is the reaction of 4-[2-(4-chlorophenyl)morpholin-4-yl]cyclopentanone with butanoyl chloride to form 4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide.
科学的研究の応用
ABT-288 has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to have a high affinity for the dopamine D2 and D3 receptors, which are involved in the regulation of mood, motivation, and reward. ABT-288 has also been shown to have an effect on the glutamate system, which plays a role in learning and memory.
特性
IUPAC Name |
4-[2-(4-chlorophenyl)morpholin-4-yl]-N-cyclopentyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-15-7-5-14(6-8-15)17-13-22(11-12-25-17)19(24)10-9-18(23)21-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGWMJSUCLOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)

![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)

![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)